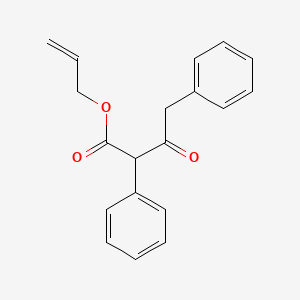
Prop-2-enyl 3-oxo-2,4-diphenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 3-oxo-2,4-diphenylbutanoate: is an organic compound characterized by its unique structure, which includes a prop-2-enyl group, a 3-oxo group, and two phenyl groups attached to a butanoate backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 3-oxo-2,4-diphenylbutanoate can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with acetone to form 1,3-diphenyl-2-propanone. This intermediate can then undergo esterification with prop-2-enyl alcohol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process, while purification steps like distillation and recrystallization ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3-oxo-2,4-diphenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The prop-2-enyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,4-diphenylbutanoic acid.
Reduction: Formation of 3-hydroxy-2,4-diphenylbutanoate.
Substitution: Formation of substituted prop-2-enyl derivatives.
Scientific Research Applications
Prop-2-enyl 3-oxo-2,4-diphenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 3-oxo-2,4-diphenylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactivity is influenced by the presence of the keto and phenyl groups, which can participate in various chemical interactions. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl 3-oxo-2-phenylbutanoate: Lacks one phenyl group, resulting in different reactivity and applications.
Prop-2-enyl 3-oxo-2,4-diphenylpentanoate: Has an additional carbon in the backbone, affecting its chemical properties.
Prop-2-enyl 3-oxo-2,4-diphenylbutanamide: Contains an amide group instead of an ester, leading to different chemical behavior.
Uniqueness
Prop-2-enyl 3-oxo-2,4-diphenylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
6274-68-6 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
prop-2-enyl 3-oxo-2,4-diphenylbutanoate |
InChI |
InChI=1S/C19H18O3/c1-2-13-22-19(21)18(16-11-7-4-8-12-16)17(20)14-15-9-5-3-6-10-15/h2-12,18H,1,13-14H2 |
InChI Key |
PZQCSUCHUWWPHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


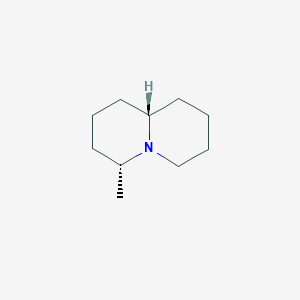
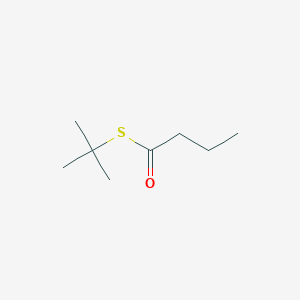
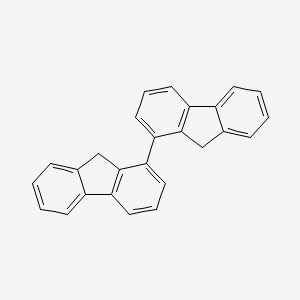

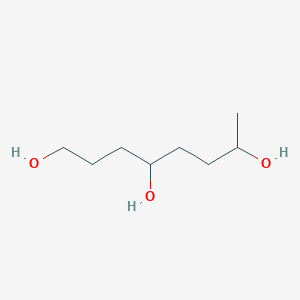
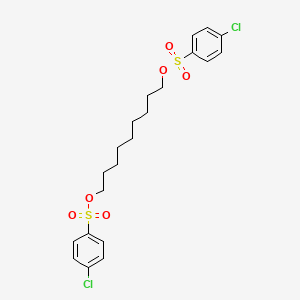
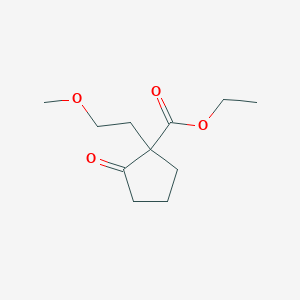
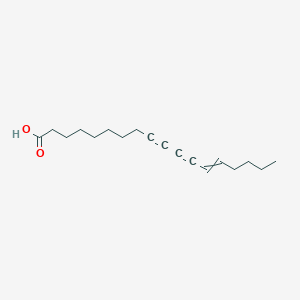
![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
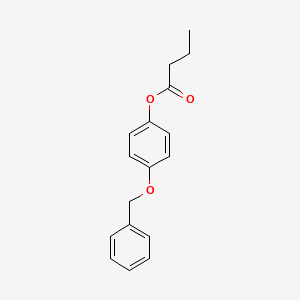
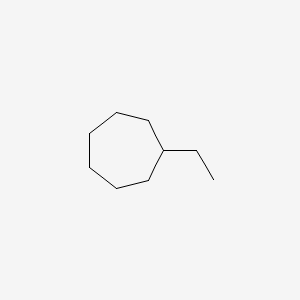
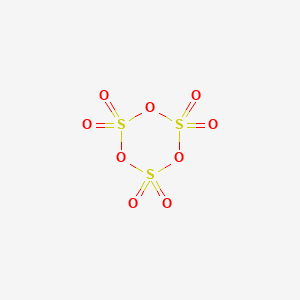
![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)

